molecular formula C15H21NO7 B12291745 benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

Cat. No.: B12291745
M. Wt: 327.33 g/mol
InChI Key: MXCBPGJIPRBQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

Benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H21NO7
  • Molecular Weight : 327.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests that it may function as a glycosylated agent, potentially influencing glycosylation processes in cells. This interaction can lead to modulation of enzymatic activities and cell signaling pathways, which are crucial for various physiological processes.

Antimicrobial Activity

Research has shown that derivatives of carbamate compounds exhibit notable antimicrobial properties. For instance, studies on related phenylcarbamates have demonstrated moderate cytotoxicity against specific cancer cell lines (e.g., A549) and significant inhibitory effects against Mycobacterium tuberculosis (Mtb) strains. The structure of this compound suggests it may possess similar antimicrobial efficacy.

CompoundMIC (µg/mL)Activity
Benzyl Carbamate Derivative10Moderate activity against Mtb
3-Hydroxyphenylcarbamate2.5Good inhibitory activity against Mtb

Cytotoxicity Studies

In vitro studies have indicated that this compound may exhibit cytotoxic effects on specific cancer cell lines. The cytotoxicity is often measured using the MTT assay or similar methodologies, where the compound's ability to inhibit cell proliferation is quantified.

Case Studies and Research Findings

  • Antitubercular Efficacy : A study highlighted the effectiveness of related carbamate compounds in inhibiting the growth of Mtb in both in vitro and in vivo settings. For example, compound 3l showed a significant reduction in bacterial load in mouse models infected with Mtb after oral administration .
  • Cytotoxicity Assessments : Research into the cytotoxic properties of this compound has revealed that modifications to its structure can enhance or diminish its efficacy against cancer cell lines such as A549 .

Future Directions

Further research is necessary to fully elucidate the biological activities of this compound. Potential areas for future investigation include:

  • Structural Modifications : Exploring how changes in chemical structure affect biological activity.
  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cellular processes.
  • In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic potential and safety profiles.

Properties

IUPAC Name

benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCBPGJIPRBQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.